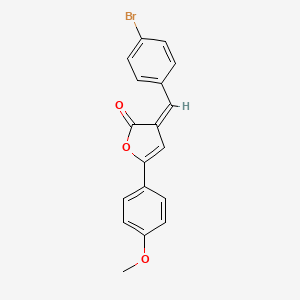
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as BBMF, is a synthetic compound that belongs to the family of chalcones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.
作用机制
The mechanism of action of 3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. This compound has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells and tissues. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. In addition, it has been found to inhibit the activity of various enzymes such as COX-2 and LOX, which are involved in the regulation of inflammation.
实验室实验的优点和局限性
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of research is the elucidation of the molecular mechanisms of this compound's biological activities. This can help to identify new targets for drug development and improve our understanding of the role of this compound in disease. Finally, there is a need for further studies to assess the safety and toxicity of this compound in animals and humans.
合成方法
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized by the condensation reaction between 4-bromobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from a suitable solvent such as methanol.
科学研究应用
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their growth and proliferation. This compound has also been found to exhibit anti-microbial activity against a wide range of bacteria and fungi. In addition, it has been shown to have anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-21-16-8-4-13(5-9-16)17-11-14(18(20)22-17)10-12-2-6-15(19)7-3-12/h2-11H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKOUHPOXLIUAK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

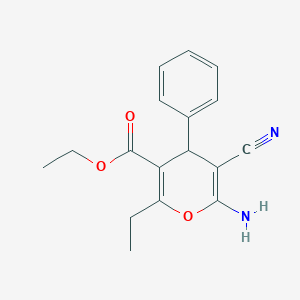
![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)

![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
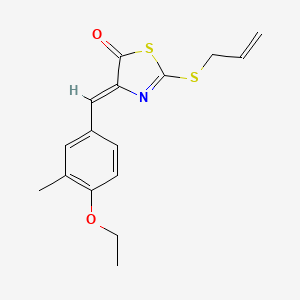
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)
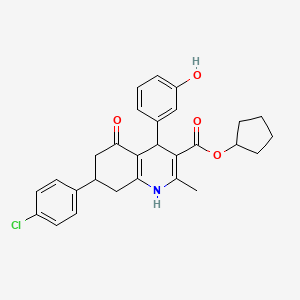
![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)
![tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B5011788.png)
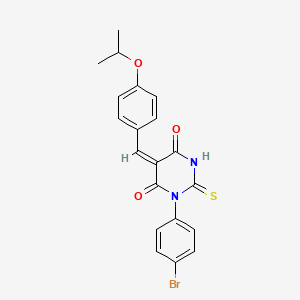
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B5011800.png)